N,N-dibutyl-N-(3-chlorophenyl)amine
Description
N,N-Dibutyl-N-(3-chlorophenyl)amine is a tertiary amine featuring a 3-chlorophenyl group and two linear butyl substituents attached to the nitrogen atom. The compound combines an aromatic chloro-substituted ring with aliphatic chains, resulting in distinct electronic and steric properties.
Properties
Molecular Formula |
C14H22ClN |
|---|---|
Molecular Weight |
239.78 g/mol |
IUPAC Name |
N,N-dibutyl-3-chloroaniline |
InChI |
InChI=1S/C14H22ClN/c1-3-5-10-16(11-6-4-2)14-9-7-8-13(15)12-14/h7-9,12H,3-6,10-11H2,1-2H3 |
InChI Key |
QRDJTBINXZRGLG-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N-dibutyl-N-(3-chlorophenyl)amine with compounds from the evidence, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects on Basicity and Reactivity
Diisopentylamine (N,N-bis(3-methylbutyl)amine) :
This tertiary amine lacks an aromatic group but features branched alkyl chains. Branched substituents reduce intermolecular forces, resulting in a lower boiling point (121–122°C at 13.3 kPa) compared to linear chains . The absence of an electron-withdrawing group like chlorine makes diisopentylamine more basic than this compound.- Key Difference : The target compound’s 3-chlorophenyl group decreases basicity but increases aromatic reactivity (e.g., electrophilic substitution).
- 1-(3-Chlorophenyl)-N-methylethanamine: A secondary amine with a methyl group and a 3-chlorophenethyl substituent. The secondary amine structure confers higher basicity than tertiary amines, but the chloro group counteracts this effect. Key Difference: Tertiary amines like the target compound exhibit lower basicity but greater steric hindrance, affecting nucleophilic reactions.
- N-(3-Chlorophenethyl)-4-nitrobenzamide: An amide derivative with a nitro group, which strongly withdraws electrons. The amide nitrogen’s conjugation with the carbonyl group drastically reduces basicity compared to free amines.
Physical and Chemical Properties
A comparative table of molecular weights and substituent effects is provided below:
*Calculated based on structural formula.
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